molecular formula C11H9FN2O2 B11883743 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid

8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid

Cat. No.: B11883743
M. Wt: 220.20 g/mol
InChI Key: KBAPIHJLSDYCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 8th position, a fluorine atom at the 6th position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) under reflux conditions.

    Cross-Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.

Major Products:

    Substitution: Formation of derivatives with different substituents replacing the fluorine atom.

    Cyclization: Formation of polycyclic compounds with enhanced stability.

    Cross-Coupling: Formation of biaryl or heteroaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid
  • 6-Fluoro-2-methylquinoline
  • 8-Aminoquinoline

Comparison:

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-5-6-2-3-9(11(15)16)14-10(6)8(13)4-7(5)12/h2-4H,13H2,1H3,(H,15,16)

InChI Key

KBAPIHJLSDYCRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C=CC(=N2)C(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.